1,3-DIMETHYL-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Overview
Description
1,3-DIMETHYL-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound characterized by its unique structure, which includes a trimethoxyphenyl group and a pyrimidinetrione core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring.
Scientific Research Applications
1,3-DIMETHYL-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to anti-cancer effects. The compound may also interact with other molecular targets, such as heat shock proteins and thioredoxin reductase, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout and anti-cancer properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for the treatment of genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group, used in cancer therapy.
Uniqueness
1,3-DIMETHYL-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its combination of a pyrimidinetrione core with a trimethoxyphenyl group. This unique structure imparts specific biological activities and potential therapeutic applications that distinguish it from other similar compounds.
Properties
IUPAC Name |
1,3-dimethyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-17-14(19)10(15(20)18(2)16(17)21)6-9-7-12(23-4)13(24-5)8-11(9)22-3/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAIIIOUUNMGQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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